3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole
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Overview
Description
3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole typically involves multi-step reactions that include the formation of pyrazole, triazole, and indazole rings. One common method involves the use of a “click” reaction, where azides and alkynes react in the presence of a copper catalyst to form triazoles . The reaction conditions often require solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the yield and purity of the product. Techniques such as continuous flow chemistry and automated synthesis are being explored to scale up the production while maintaining the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials like polymers and dendrimers.
Mechanism of Action
The mechanism of action of 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole involves its interaction with specific molecular targets and pathways. It often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazole-containing compound with similar coordination chemistry properties.
1,3,4-thiadiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole apart is its unique combination of multiple nitrogen-containing rings, which enhances its versatility and potential for various applications. Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16N8 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole |
InChI |
InChI=1S/C19H16N8/c1-2-4-17-16(3-1)19(24-22-17)18-13-27(25-23-18)15-11-21-26(12-15)10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,22,24) |
InChI Key |
OIBSHQOKWHILDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CN(N=C4)CCC5=CC=NC=C5 |
Origin of Product |
United States |
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